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molecular formula C11H19N3O2 B8621145 1-Butyl-3-ethyl-1-(4-methyl-2-oxazolyl)urea CAS No. 61801-52-3

1-Butyl-3-ethyl-1-(4-methyl-2-oxazolyl)urea

Cat. No. B8621145
M. Wt: 225.29 g/mol
InChI Key: IWKZXALRJQWVPG-UHFFFAOYSA-N
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Patent
US04175131

Procedure details

A solution of 2-butylamino-4-methyloxazole (15.0 g, 0.0972 mol) and ethyl isocyanate (7.6 g, 0.107 mol) in dry benzene was heated under reflux for 2 hours and then evaporated to dryness. The residual oil was dissolved in ether and the solution was washed with 2N HCl, dried and evaporated. The residue was distilled under vacuum b.p. 128° C./1.0 mm. IR 3275, 1696, 1590 cm-1.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[O:7][CH:8]=[C:9]([CH3:11])[N:10]=1)[CH2:2][CH2:3][CH3:4].[CH2:12]([N:14]=[C:15]=[O:16])[CH3:13]>C1C=CC=CC=1>[CH2:1]([N:5]([C:6]1[O:7][CH:8]=[C:9]([CH3:11])[N:10]=1)[C:15]([NH:14][CH2:12][CH3:13])=[O:16])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(CCC)NC=1OC=C(N1)C
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in ether
WASH
Type
WASH
Details
the solution was washed with 2N HCl
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum b.p. 128° C./1.0 mm

Outcomes

Product
Name
Type
Smiles
C(CCC)N(C(=O)NCC)C=1OC=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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